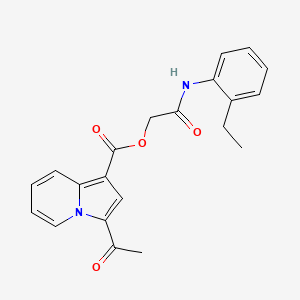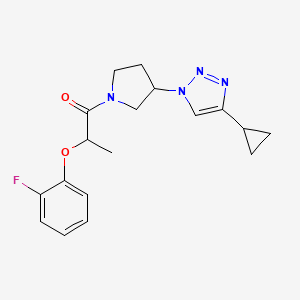
3-(4-Chloro-2-methylphenoxy)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chloro-2-methylphenoxy)butan-2-one is an organic compound that belongs to the class of phenoxy compounds It is characterized by the presence of a chlorinated phenoxy group attached to a butanone backbone
Mechanism of Action
Target of Action
The compound 3-(4-Chloro-2-methylphenoxy)-2-butanone is a derivative of phenoxyacetic acid . It primarily targets broadleaf weeds . The compound acts by mimicking the auxin growth hormone indoleacetic acid (IAA) .
Mode of Action
The compound interacts with its targets by inducing rapid, uncontrolled growth . This process is often referred to as “growing to death”. The compound’s interaction with its targets results in the selective killing of broad-leaf weeds, leaving the crops relatively unaffected .
Biochemical Pathways
The compound affects the biochemical pathways related to growth and development in plants. It mimics the auxin growth hormone, disrupting the normal growth processes of the targeted weeds . The compound’s degradation involves the cleavage of the ether bond and the action of phenol hydroxylases .
Pharmacokinetics
It is known that the compound’s bioavailability can be improved by conversion into ionic liquids .
Result of Action
The primary result of the compound’s action is the selective killing of broad-leaf weeds . By mimicking the auxin growth hormone, the compound induces rapid, uncontrolled growth in these weeds, leading to their death .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, drought conditions can increase the soil persistence of the compound, potentially increasing soil contamination . The compound’s herbicidal activity has been tested under greenhouse conditions .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as phenoxy herbicides, act by mimicking the auxin growth hormone indoleacetic acid (IAA), inducing rapid, uncontrolled growth
Cellular Effects
It is plausible that, like other phenoxy herbicides, it could influence cell function by disrupting normal growth patterns
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-2-methylphenoxy)butan-2-one typically involves the etherification of 4-chloro-2-methylphenol with a suitable butanone derivative. One common method involves the reaction of 4-chloro-2-methylphenol with 2-butanone in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-2-methylphenoxy)butan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of 3-(4-Chloro-2-methylphenoxy)-2-butanoic acid.
Reduction: Formation of 3-(4-Chloro-2-methylphenoxy)-2-butanol.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
3-(4-Chloro-2-methylphenoxy)butan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including herbicidal properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of herbicides and other agrochemicals
Comparison with Similar Compounds
Similar Compounds
4-(4-Chloro-2-methylphenoxy)butanoic acid: Another phenoxy compound with similar herbicidal properties.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar mode of action.
2,4,5-Trichlorophenoxyacetic acid: Another herbicide with structural similarities.
Uniqueness
3-(4-Chloro-2-methylphenoxy)butan-2-one is unique due to its specific structural features and the presence of a butanone backbone. This structural difference imparts distinct chemical and biological properties, making it suitable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
3-(4-chloro-2-methylphenoxy)butan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-7-6-10(12)4-5-11(7)14-9(3)8(2)13/h4-6,9H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRVWLKXKJUFJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
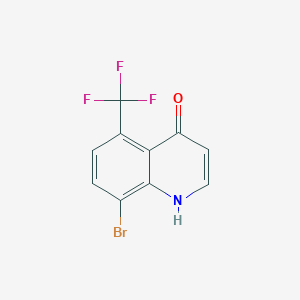
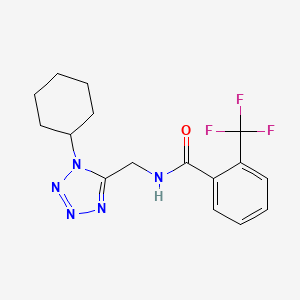

![1-[(Pyridin-2-ylamino)methyl]pyrrolidine-2,5-dione](/img/structure/B2374226.png)
![Lithium;8-fluoro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B2374227.png)
![tert-butyl N-ethyl-N-[(3-methylazetidin-3-yl)methyl]carbamate](/img/structure/B2374229.png)
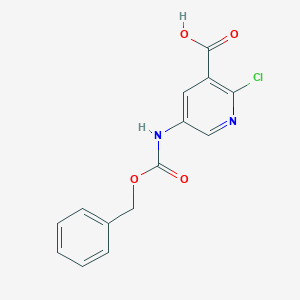
![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(p-tolyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2374233.png)
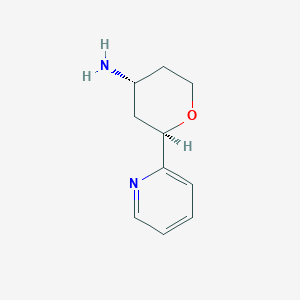
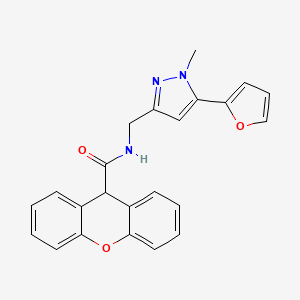
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-2-methylsulfanylbenzamide](/img/structure/B2374236.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2374239.png)
